3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H11F3N2. It is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The isopropyl group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the isopropyl group.
6-(Trifluoromethyl)-2-pyridinamine: Another related compound with a trifluoromethyl group but different substitution pattern.
Uniqueness
3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the isopropyl and trifluoromethyl groups on the pyridine ring. This combination can result in distinct physicochemical properties and biological activities compared to other similar compounds .
Biological Activity
3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Formula : C₉H₈F₃N
- Molecular Weight : 201.16 g/mol
- Functional Groups : Pyridine ring, trifluoromethyl group, and isopropyl group.
The presence of the trifluoromethyl group enhances the lipophilicity and potential biological activity of the compound, which may influence its interaction with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, facilitating stronger interactions with target proteins or nucleic acids.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and induction of reactive oxygen species (ROS) .
In a comparative study, this compound demonstrated significant cytotoxicity against glioblastoma cells, with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. This suggests that modifications at the 6-position of the pyridine ring can lead to enhanced anticancer activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to inhibit certain kinases that play crucial roles in cell proliferation and survival pathways .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.
Case Studies
- Cytotoxicity in Glioblastoma Cells : A study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated significant cell death at concentrations as low as 0.5 µM, suggesting high potency and potential for further development as an anticancer agent .
- Enzyme Interaction Studies : Another investigation focused on enzyme inhibition, revealing that the compound effectively inhibited a key kinase involved in tumor growth, thus providing insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-propan-2-yl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-5H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPMBBOCDVXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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